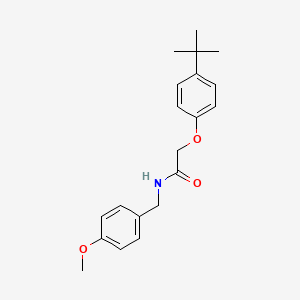![molecular formula C12H20F4N2O4 B5038946 2,2,3,3-tetrafluoro-N,N'-bis[1-(hydroxymethyl)propyl]succinamide](/img/structure/B5038946.png)
2,2,3,3-tetrafluoro-N,N'-bis[1-(hydroxymethyl)propyl]succinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3-tetrafluoro-N,N'-bis[1-(hydroxymethyl)propyl]succinamide, commonly known as TFHPSA, is a chemical compound that has gained attention in the field of scientific research due to its unique properties. TFHPSA is a succinamide derivative that has two hydroxymethyl groups and four fluorine atoms attached to its structure. This compound has been synthesized using various methods, and its applications in scientific research have been explored in detail.
作用机制
The mechanism of action of TFHPSA is not fully understood, but it is believed to involve the formation of covalent bonds between the hydroxymethyl groups of TFHPSA and the functional groups of other molecules. This crosslinking process results in the formation of a network structure that imparts mechanical strength and stability to the resulting material.
Biochemical and Physiological Effects
TFHPSA has not been extensively studied for its biochemical and physiological effects, but it has been shown to be biocompatible and non-toxic in vitro. TFHPSA has been used in the preparation of hydrogels for tissue engineering applications, and these hydrogels have been shown to support cell growth and proliferation.
实验室实验的优点和局限性
TFHPSA has several advantages for use in lab experiments, including its ease of synthesis, high purity, and stability. TFHPSA can be easily synthesized using simple reaction conditions and is readily available commercially. TFHPSA is also stable under a wide range of conditions, making it suitable for use in various experiments. However, TFHPSA has some limitations, including its relatively high cost and limited solubility in some solvents.
未来方向
There are several future directions for research involving TFHPSA. One area of research is the development of new materials based on TFHPSA, such as dendrimers and hyperbranched polymers. These materials have potential applications in various fields such as catalysis and electronics. Another area of research is the use of TFHPSA in the preparation of hydrogels for tissue engineering and drug delivery applications. TFHPSA-based hydrogels have shown promise in supporting cell growth and proliferation, and further research is needed to optimize their properties for specific applications. Finally, the mechanism of action of TFHPSA needs to be further investigated to better understand its crosslinking properties and potential applications.
合成方法
TFHPSA can be synthesized using several methods, one of which involves reacting 2,2,3,3-tetrafluorosuccinimide with 1,3-bis(hydroxymethyl)propane in the presence of a base such as potassium carbonate. The reaction proceeds at room temperature, and the resulting product is purified using column chromatography. Another method involves reacting 2,2,3,3-tetrafluorosuccinimide with 1,3-bis(hydroxymethyl)propane in the presence of trifluoroacetic acid, followed by purification using recrystallization.
科学研究应用
TFHPSA has been used in various scientific research applications, including as a crosslinking agent for the preparation of hydrogels and as a building block for the synthesis of novel materials. TFHPSA has been used to prepare hydrogels that exhibit excellent mechanical properties and stability, making them suitable for use in biomedical applications such as tissue engineering and drug delivery. TFHPSA has also been used to synthesize novel materials such as dendrimers and hyperbranched polymers, which have potential applications in various fields such as electronics and catalysis.
属性
IUPAC Name |
2,2,3,3-tetrafluoro-N,N'-bis(1-hydroxybutan-2-yl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F4N2O4/c1-3-7(5-19)17-9(21)11(13,14)12(15,16)10(22)18-8(4-2)6-20/h7-8,19-20H,3-6H2,1-2H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASPZOXUCPYOIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(C(C(=O)NC(CC)CO)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3-tetrafluoro-N,N'-bis(1-hydroxybutan-2-yl)butanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(methylthio)-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide](/img/structure/B5038868.png)
![2-methoxy-4-methyl-1-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5038874.png)


![N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5038889.png)

![1-(1-cyclopentyl-4-piperidinyl)-N-[4-(methylthio)benzyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5038903.png)

![2-(3-methylbutyl)-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5038913.png)

![N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5038929.png)
![5-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B5038930.png)
![3-bromo-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5038941.png)
